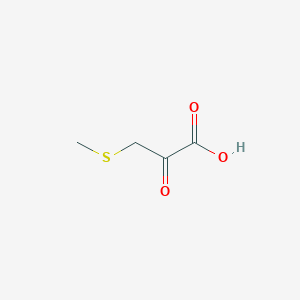
3-(Methylsulfanyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfanyl)-2-oxopropanoic acid is an organic compound with the molecular formula C4H6O3S It is a derivative of propanoic acid, where a methylsulfanyl group is attached to the third carbon and a keto group is attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of methylsulfanyl acetic acid with an oxidizing agent to introduce the keto group at the second carbon. The reaction conditions typically involve the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic oxidation. This process can be carried out in a continuous flow reactor, where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
3-(Methylsulfanyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, basic or neutral conditions.
Major Products Formed
Oxidation: 3-(Methylsulfinyl)-2-oxopropanoic acid, 3-(Methylsulfonyl)-2-oxopropanoic acid.
Reduction: 3-(Methylsulfanyl)-2-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Methylsulfanyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 3-(Methylsulfanyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The presence of the methylsulfanyl and keto groups allows for unique interactions with proteins and other biomolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
3-(Methylsulfanyl)propanal: Similar structure but with an aldehyde group instead of a keto group.
3-(Methylsulfinyl)propanoic acid: Oxidized form with a sulfoxide group.
3-(Methylsulfonyl)propanoic acid: Further oxidized form with a sulfone group.
Uniqueness
3-(Methylsulfanyl)-2-oxopropanoic acid is unique due to the presence of both a methylsulfanyl group and a keto group, which allows for a diverse range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound in various research and industrial applications.
特性
CAS番号 |
18542-43-3 |
|---|---|
分子式 |
C4H6O3S |
分子量 |
134.16 g/mol |
IUPAC名 |
3-methylsulfanyl-2-oxopropanoic acid |
InChI |
InChI=1S/C4H6O3S/c1-8-2-3(5)4(6)7/h2H2,1H3,(H,6,7) |
InChIキー |
ASZYUMDOLKFVGW-UHFFFAOYSA-N |
正規SMILES |
CSCC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















